molecular formula C20H17N3O B12891165 2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 918882-24-3

2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No.: B12891165
CAS No.: 918882-24-3
M. Wt: 315.4 g/mol
InChI Key: QWJKRYZQOQNFOZ-UHFFFAOYSA-N
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Description

2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two benzyl groups attached at the 2 and 6 positions

Properties

CAS No.

918882-24-3

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2,6-dibenzylpyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C20H17N3O/c24-20-19-18(11-12-22(20)13-16-7-3-1-4-8-16)15-23(21-19)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2

InChI Key

QWJKRYZQOQNFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CN(N=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibenzylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibenzyl-2H-pyrazolo[4,3-c]pyridin-7(6H)-one: Similar structure but with a different fusion pattern of the pyrazole and pyridine rings.

    2,6-Diphenyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one: Similar structure with phenyl groups instead of benzyl groups.

    2,6-Dibenzyl-2H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific fusion pattern and the presence of benzyl groups, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Chemical Formula : C20H17N3O
  • Molecular Weight : 317.37 g/mol
  • CAS Number : 918882-24-3

Biological Activity Overview

The biological activity of 2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one has been investigated in several studies. The compound exhibits various pharmacological effects which are summarized below:

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds possess significant anticancer properties. For instance:

  • A study demonstrated that derivatives showed cytotoxic effects against multiple cancer cell lines, including breast and cervical cancer cells. The mechanism involved the inhibition of critical signaling pathways such as EGFR and Akt at concentrations as low as 7 µM .
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-oneHeLa11Inhibition of EGFR activation
Other derivativesHCC19377Inhibition of Akt and Erk1/2 pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits potent antibacterial activity against various strains:

  • A specific derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like gentamicin and amphotericin B against bacterial and fungal pathogens .
PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
S. flexneri0.12Gentamicin0.48
C. albicans0.12Amphotericin B0.49

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown anti-inflammatory properties:

  • Studies indicated that it effectively inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, similar to established anti-inflammatory drugs .

Case Studies

  • Cytotoxicity Studies : A series of synthesized pyrazolo derivatives were tested for their cytotoxicity on various cancer cell lines. The most promising results were observed with compounds that inhibited key growth factor receptors.
  • Antimicrobial Efficacy : In a comparative study against known antibiotics, certain derivatives of the pyrazolo compound exhibited enhanced efficacy against resistant strains of bacteria and fungi.
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to the ATP binding site of target proteins involved in cancer progression.

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